molecular formula C15H21ClN2O2 B565531 Fenspiride-d5 Hydrochloride CAS No. 1246815-28-0

Fenspiride-d5 Hydrochloride

Cat. No.: B565531
CAS No.: 1246815-28-0
M. Wt: 301.826
InChI Key: FIKFLLIUPUVONI-GWVWGMRQSA-N
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Description

Fenspiride-d5 Hydrochloride is a deuterated form of Fenspiride, a compound known for its bronchodilator and anti-inflammatory properties. It is primarily used as an internal standard for the quantification of Fenspiride in various analytical applications . The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms, enhancing its stability and making it suitable for precise analytical measurements.

Scientific Research Applications

Fenspiride-d5 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Fenspiride.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a research tool in studying respiratory diseases.

    Medicine: Explored for its therapeutic potential in treating inflammatory and respiratory conditions.

    Industry: Utilized in the development and quality control of pharmaceutical products

Mechanism of Action

Fenspiride-d5 Hydrochloride is an antagonist of H1-histamine receptor . It inhibits phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) activities .

Safety and Hazards

Fenspiride-d5 Hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Relevant Papers

  • "Some Aspects of Quality Risk Management for the Fenspiride Hydrochloride (0.08 G Coated Tablets) Production Process at the Pharmaceutical Development Stage" .
  • "Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial" .

Biochemical Analysis

Biochemical Properties

Fenspiride-d5 Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is an antagonist of H1-histamine receptors and inhibits the activities of phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) with -log IC50 values of 3.44, 4.16, and approximately 3.8, respectively . These interactions help reduce inflammation and bronchoconstriction, making this compound a valuable tool in respiratory disease research .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing H1-histamine receptors and inhibiting phosphodiesterase enzymes, this compound reduces the release of inflammatory mediators and mucus secretion, thereby improving respiratory function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with H1-histamine receptors and phosphodiesterase enzymes. By antagonizing H1-histamine receptors, it prevents histamine from binding and triggering inflammatory responses . Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in regulating inflammation and bronchoconstriction . These molecular interactions contribute to the anti-inflammatory and bronchodilator effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. This compound has been shown to maintain its stability under recommended storage conditions . Long-term administration of this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and bronchodilator effects without significant adverse impacts on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and bronchoconstriction without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, such as gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by phosphodiesterase enzymes. It interacts with enzymes such as PDE3, PDE4, and PDE5, leading to increased levels of cAMP and cGMP . These cyclic nucleotides regulate numerous cellular processes, including inflammation, bronchoconstriction, and smooth muscle relaxation . The metabolic pathways influenced by this compound contribute to its therapeutic effects in respiratory diseases .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may interact with specific transporters that facilitate its uptake into cells and tissues . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with target biomolecules and its overall therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenspiride-d5 Hydrochloride involves the incorporation of deuterium into the Fenspiride molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the deuterated product. Quality control measures are implemented to verify the incorporation of deuterium and the overall integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: Fenspiride-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Fenspiride-d5 Hydrochloride is unique due to its deuterated nature, which enhances its stability and suitability for analytical applications. Similar compounds include:

Properties

IUPAC Name

8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKFLLIUPUVONI-GWVWGMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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